molecular formula C7H2Br2ClNS B1399072 5,7-Dibromo-2-chlorobenzo[d]thiazole CAS No. 1190322-01-0

5,7-Dibromo-2-chlorobenzo[d]thiazole

Cat. No.: B1399072
CAS No.: 1190322-01-0
M. Wt: 327.42 g/mol
InChI Key: XOLXSDGSOGYDRJ-UHFFFAOYSA-N
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Description

5,7-Dibromo-2-chlorobenzo[d]thiazole (CAS 1190322-01-0) is a synthetically derived benzothiazole compound with the molecular formula C 7 H 2 Br 2 ClNS and a molecular weight of 327.42 g/mol . This reagent serves as a valuable chemical intermediate and building block in organic synthesis and medicinal chemistry research, particularly for the development of novel bioactive molecules. Benzothiazole derivatives are widely recognized in scientific literature as privileged scaffolds for obtaining molecules with diverse biological activities . This specific dibromo- and chloro- substituted analog is of significant interest in antibacterial and anticancer research. Thiazole and benzothiazole cores are assessed for their promising properties in addressing the global health threat of antibiotic resistance, with some derivatives acting as inhibitors of key microbial targets like DNA gyrase and topoisomerase IV . Furthermore, thiazole derivatives demonstrate potent antitumor activities, with certain compounds inducing apoptosis in cancer cell lines such as HCT-116, HT-29, and HepG2, making them appropriate candidates for cancer treatment research . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions, including wearing protective gloves, protective clothing, eye protection, and face protection . For short-term storage (1-2 weeks), it is recommended to store the product at -4°C, while for longer periods (1-2 years), storage at -20°C is advised .

Properties

IUPAC Name

5,7-dibromo-2-chloro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2ClNS/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLXSDGSOGYDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50733750
Record name 5,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190322-01-0
Record name 5,7-Dibromo-2-chlorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190322-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dibromo-2-chloro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50733750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dibromo-2-chlorobenzo[d]thiazole typically involves the bromination and chlorination of benzo[d]thiazole derivatives. One common method includes the reaction of 2-chlorobenzo[d]thiazole with bromine in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as toluene or acetic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted thiazole derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

5,7-Dibromo-2-chlorobenzo[d]thiazole shows promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. The presence of halogen substituents often correlates with increased biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been extensively studied for their antibacterial and antifungal activities. A comparative analysis is presented below:

Compound NameStructure FeaturesBiological Activity
BenzothiazoleBasic structure without halogensMild antimicrobial properties
2-ChlorobenzothiazoleChlorine at 2 position onlyAntimicrobial and anticancer activities
5-Bromobenzo[d]thiazoleBromine at 5 position onlyAntimicrobial properties
This compound Two bromines and one chlorinePotentially enhanced antimicrobial activity

The unique substitution pattern of this compound may lead to improved binding affinities for target proteins, making it a valuable candidate for further studies in drug design and development.

Anticancer Research

In cancer research, benzothiazole derivatives have shown promise as inhibitors of various cancer cell lines. For example, studies on similar compounds have demonstrated their effectiveness against prostate cancer cells by inhibiting key signaling pathways like PI3K/mTOR . Given its structural similarities, this compound may also exhibit anticancer properties that warrant exploration.

Materials Science

The compound's structural characteristics suggest potential applications in materials science, particularly in organic electronics.

Organic Semiconductors

Benzothiazole derivatives are utilized as building blocks in organic semiconductors for devices such as light-emitting diodes (LEDs) and photovoltaic cells. The halogenated nature of this compound could enhance the electronic properties necessary for these applications.

Biological Interactions

Interaction studies indicate that this compound interacts with various biological macromolecules. These interactions may include binding to enzymes or receptors involved in disease processes.

Synthesis Pathways

The synthesis of this compound typically involves reactions that incorporate halogenation strategies similar to those used for other benzothiazoles. Understanding these pathways can aid in the development of more complex derivatives with enhanced activity profiles.

Mechanism of Action

The mechanism of action of 5,7-Dibromo-2-chlorobenzo[d]thiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

  • Halogen Positioning : Bromine at positions 5 and 7 in the target compound contrasts with 4,7-dibromo substitution in thiadiazole derivatives, which alters electronic density and steric hindrance for polymer applications .
  • Functional Group Diversity : The presence of a chlorine atom at position 2 in the target compound may enhance electrophilicity compared to fluorine or alkoxy groups in analogs, influencing cross-coupling reactivity .
  • Biological Relevance : Hydrazide derivatives (e.g., compound 4 in ) exhibit analgesic activity, suggesting that halogenated benzothiazoles like the target compound could be optimized for similar pharmacological effects .

Biological Activity

5,7-Dibromo-2-chlorobenzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and chlorine substituents on a benzothiazole framework. Its chemical structure can be represented as follows:

C7H3Br2ClN2S\text{C}_7\text{H}_3\text{Br}_2\text{ClN}_2\text{S}

This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit enzyme activities or disrupt cellular processes by binding to key proteins. For instance, studies have shown that it can act as an antimicrobial agent by targeting bacterial and fungal strains, thereby inhibiting their growth .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial and fungal strains. In vitro studies reveal that it exhibits significant inhibitory effects on pathogenic microorganisms, making it a promising candidate for the development of new antimicrobial agents .

Anticancer Potential

Recent research has highlighted the anticancer properties of benzothiazole derivatives, including this compound. In studies involving human cancer cell lines such as A431 and A549, this compound has been shown to inhibit cell proliferation and induce apoptosis through mechanisms involving the AKT and ERK signaling pathways .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several strains of bacteria and fungi. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods. Results indicated that the compound had a MIC ranging from 25 to 50 μg/mL against tested organisms, showcasing its potential as a broad-spectrum antimicrobial agent.

MicroorganismMIC (μg/mL)
E. coli25
S. aureus50
C. albicans30

Study 2: Anticancer Activity

In a separate investigation focusing on anticancer properties, this compound was tested on A431 and A549 cell lines. The compound exhibited significant cytotoxicity with IC50 values of approximately 10 μM for both cell lines. Flow cytometry analyses revealed that treatment led to increased apoptosis rates compared to control groups .

Cell LineIC50 (μM)Apoptosis Rate (%)
A4311040
A5491038

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5,7-Dibromo-2-chlorobenzo[d]thiazole, and what critical parameters govern yield?

  • Methodological Answer : A multi-step approach is recommended:

Precursor Preparation : Start with 2-chlorobenzo[d]thiazole as the base structure.

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled heating (60–80°C) to introduce bromine atoms at the 5- and 7-positions. Monitor reaction progress via TLC .

Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (yield: ~65–75%) .

  • Key Parameters : Solvent polarity, reaction temperature, and stoichiometry of NBS are critical for regioselectivity and minimizing di-brominated byproducts.

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Use a combination of:

NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments (e.g., downfield shifts for bromine and chlorine atoms) .

High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns consistent with Br/Cl .

Elemental Analysis : Validate purity and stoichiometry of C, H, N, S .

X-ray Crystallography (if crystals are obtainable): Resolve structural ambiguities and confirm regiochemistry .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of benzo[d]thiazole derivatives be addressed?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 2) direct bromination to meta/para positions. Use DFT calculations to predict reactive sites .
  • Steric Control : Bulky solvents (e.g., DMSO) or low temperatures (0–5°C) may suppress undesired di-substitution .
  • Catalytic Systems : Explore Lewis acids (e.g., FeCl₃) to enhance selectivity, as reported in analogous benzothiadiazole brominations .

Q. How should researchers resolve conflicting spectral data (e.g., unexpected NMR peaks) in halogenated benzothiazoles?

  • Methodological Answer :

Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., Gaussian-based chemical shift modeling) .

Decoupling Experiments : Use 2D NMR (COSY, HSQC) to assign overlapping signals.

Alternative Characterization : Employ X-ray crystallography to unambiguously confirm structure, especially if tautomerism or polymorphism is suspected .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Screen against tyrosine kinases or cytochrome P450 isoforms using fluorometric assays (e.g., NADPH depletion rates) .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Q. How can contradictions in biological assay results (e.g., variable IC₅₀ values) be systematically analyzed?

  • Methodological Answer :

Purity Checks : Confirm compound integrity via HPLC (>95% purity) and HRMS to rule out degradation products .

Solubility Optimization : Use DMSO/carboxymethylcellulose vehicles to ensure consistent bioavailability across assays .

Statistical Validation : Apply ANOVA or Student’s t-tests to triplicate data, accounting for batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dibromo-2-chlorobenzo[d]thiazole
Reactant of Route 2
5,7-Dibromo-2-chlorobenzo[d]thiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.